molecular formula C6H5N3O B1436442 Hydroxybenzotriazole CAS No. 26725-51-9

Hydroxybenzotriazole

Cat. No. B1436442
CAS RN: 26725-51-9
M. Wt: 135.12 g/mol
InChI Key: JMTMSDXUXJISAY-UHFFFAOYSA-N
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Description

Hydroxybenzotriazole (HOBt) is a derivative of benzotriazole. It is a white crystalline powder, which as a commercial product contains some water . It is primarily used as a coupling reagent in peptide synthesis .


Synthesis Analysis

HOBt is commonly used for the activation of free carboxylic acids during the solution and solid phase peptide synthesis . It plays a significant role in reducing the racemization during peptide synthesis, hence it is regularly used as a coupling additive .


Molecular Structure Analysis

The molecular formula of HOBt is C6H5N3O . The 3D structure of HOBt can be viewed using Java or Javascript . The single crystal analysis of major and minor conjugate addition products infers the formation of exclusively N-alkylated benzotriazole N-oxides instead of O-alkylation of HOBt .


Chemical Reactions Analysis

HOBt is used in the mild and facile conjugate addition to E-vinylogous γ-amino acids mediated by the HBTU . The reaction is moderately diastereoselective and novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields .


Physical And Chemical Properties Analysis

HOBt has a molar mass of 135.12 g/mol . It is a white crystalline powder, which as a commercial product contains some water . The melting point of HOBt is between 156 to 159 °C .

Scientific Research Applications

Peptide Coupling and Explosive Properties

HOBt is widely used as a peptide coupling reagent in chemical synthesis. However, it also exhibits explosive properties under certain conditions like heating or mechanical stimulus, which is a significant safety consideration in its handling and storage (Wehrstedt, Wandrey, & Heitkamp, 2005).

Laccase-Catalyzed Delignification

In the field of biotechnology, particularly in paper pulp processing, N-hydroxybenzotriazole has been studied as a mediator for laccase delignification of kraft pulps. Its transformation during this process and its effect on delignification efficiency is a key area of research (Sealey & Ragauskas, 1998).

Corrosion Inhibition

HOBt is investigated for its role in corrosion inhibition, especially for copper in sulphate solutions. Studies have focused on its ability to form complex polymers on copper surfaces, impacting the equilibrium between complex formation and adsorption, which is crucial for its effectiveness as a corrosion inhibitor (Youda, Nishihara, & Aramaki, 1990).

Activation in Chemical Reactions

HOBt has been studied for its activating effect in chemical reactions like amide bond formation. Its role in facilitating rearrangements and eliminations under mild conditions is significant in organic chemistry (Galpin, Gordon, Ramage, & Thorpe, 1976).

Oligosaccharide Synthesis

In carbohydrate chemistry, particularly in peptide and oligosaccharide synthesis, HOBt is used for reducing racemization and increasing reaction efficiency. Its role in the synthesis of complex molecules like the HIV1-gp120 complex is of particular interest (Neralkar, Mishra, & Hotha, 2017).

Redox Chemistry in Biocatalysis

The redox chemistry of HOBt in enzymatic processes, such as laccase-catalyzed biotransformations, is another research area. Understanding the mechanism of its oxidation by fungal laccases is crucial for applications like pulp delignification and pollutant degradation (Xu et al., 2000).

Nucleic Acid Synthesis

HOBt plays a role in the synthesis of oligonucleotides, where it's used to improve chain elongation efficiency in DNA and RNA syntheses. Its integration into controlled pore glass resins demonstrates its utility in molecular biology and genetics (Miyazaki et al., 2022).

Ester Cleavage in Surfactant Micelles

The study of hydroxybenzotriazole derivatives in ester cleavage, especially in surfactant micelles, is crucial in understanding its catalytic properties. This research is significant for applications in biochemistry and materials science (Bhattacharya & Kumar, 2005).

Acylation Regiochemistry

The complex behavior of hydroxybenzotriazole in acylation reactions, including regiochemical mixtures and their equilibrium dynamics, is an important aspect in synthetic organic chemistry (Brink et al., 2011).

Inhibitory Effects in Drug Metabolism

HOBt is also explored for its inhibitory effects on drug oxidations catalyzed by human cytochrome P450 enzymes. This research contributes to pharmacology and drug development (Emoto et al., 2003).

Safety And Hazards

HOBt is classified as a class 1.3C explosive . It is flammable and there is a possible risk of explosion if heated under confinement . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2H-benzotriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMSDXUXJISAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374722, DTXSID401020651
Record name 4-Hydroxy-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzotriazole

CAS RN

26725-51-9, 2387180-06-3
Record name 4-Hydroxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26725-51-9
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Record name 4-Hydroxy-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-4H-benzotriazol-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-1H-benzotriazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58,900
Citations
IE Pop, BP Déprez, AL Tartar - The Journal of Organic Chemistry, 1997 - ACS Publications
The synthesis of a new polymer-supported coupling reagent derived from 1-hydroxybenzotriazole is described. An aminomethylated polystyrene was functionalized by reaction with 3-…
Number of citations: 138 pubs.acs.org
DS Treitler, AS Marriott, J Chadwick… - … Process Research & …, 2019 - ACS Publications
1-Hydroxybenzotriazole (HOBt) is a nucleophilic additive widely utilized in synthetic chemistry. During process optimization for an amidation reaction employing HOBt, the presence of …
Number of citations: 10 pubs.acs.org
E Srebotnik, KE Hammel - Journal of Biotechnology, 2000 - Elsevier
Phenolic and nonphenolic (permethylated) synthetic [ 14 C]lignins were depolymerized by Trametes villosa laccase in the presence of a radical mediator, 1-hydroxybenzotriazole (HOBT…
Number of citations: 224 www.sciencedirect.com
K Li, RF Helm, KEL Eriksson - Biotechnology and Applied …, 1998 - Wiley Online Library
The use of a laccase‐mediator system is one of the promising possibilities for an environmentally benign pulp‐bleaching process. Thus a better understanding of the mechanism for the …
Number of citations: 106 iubmb.onlinelibrary.wiley.com
A Ametovski, EA Cairns, KE Grafinger… - ACS Chemical …, 2021 - ACS Publications
Synthetic cannabinoid receptor agonists (SCRAs) remain a prolific class of new psychoactive substances (NPS) and continue to expand rapidly. Despite the recent identification of …
Number of citations: 8 pubs.acs.org
H Zhang, J Jiang, M Fei, L Ni, Y Hang - Process Safety and Environmental …, 2022 - Elsevier
Hydroxybenzotriazole (HOBT) as an important fine chemical has been used as reactants, reagents or catalysts in over 6 million chemical synthesis reactions. The thermal …
Number of citations: 1 www.sciencedirect.com
G Pfister-Guillouzo, F Gracian, JA Paez… - … Acta Part A: Molecular …, 1995 - Elsevier
A photoelectron experimental study of the equilibrium benzotriazole N-oxide/1-hydroxybenzotriazole has demonstrated that only the second compound is present in the gas phase. …
Number of citations: 22 www.sciencedirect.com
K Barlos, D Papaioannou… - International Journal of …, 1984 - Wiley Online Library
N α ‐Trityl amino acid 1‐hydroxybenzotriazole active esters, in contrast to HOBt esters of other protected amino acids, exhibit high hydrolytic stability and can be isolated in excellent …
Number of citations: 67 onlinelibrary.wiley.com
P Ander, K Messner - Biotechnology Techniques, 1998 - Springer
A method to measure laccase and lignin peroxidase (LiP) activity at 408 nm (402–410 nm) using 1-hydroxybenzotriazole (HBT) was developed. The assay can be performed either as a …
Number of citations: 101 link.springer.com
H Mizuno, H Hirai, S Kawai, T Nishida - Biodegradation, 2009 - Springer
In the presence of a redox mediator, 1-hydroxybenzotriazole (HBT), iso-butylparaben (iso-BP) and n-butylparaben (n-BP) were treated with laccase from white rot fungus Trametes …
Number of citations: 59 link.springer.com

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